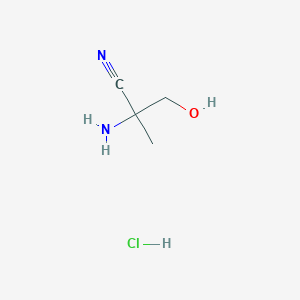
(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride
Übersicht
Beschreibung
“®-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride” is a chemical compound with the CAS Number: 1260619-28-0 . It has a molecular weight of 238.16 and its IUPAC name is ®-6-(1-amino-2-methylpropyl)pyridin-2-amine dihydrochloride . It is a white solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-6(2)9(11)7-4-3-5-8(10)12-7;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m1…/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
The compound is a white solid . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Amines in Food Processing
- Carcinogenic Potential of Heterocyclic Amines : Heterocyclic aromatic amines like PhIP, produced during the cooking of meat, are recognized as carcinogenic in rodents and might contribute to diet-related cancers in humans. The presence of PhIP in the hair of omnivores (but not vegetarians) suggests exposure and bioavailability of PhIP are high, warranting consideration of its role in cancer etiology (Gu et al., 2012).
- Chemistry and Properties of Pyridine Derivatives : Pyridine derivatives exhibit a range of biological activities, including antifungal, antibacterial, antioxidant, antiglycation, analgesic, antiparkinsonian, and anticancer activities. They also show potential in analytical chemistry as chemosensors for various ions and species (Abu-Taweel et al., 2022).
Toxicity and Biomonitoring
- Toxicity Profile of Aromatic Amino Compounds : The compound 5-amino-2-(trifluoromethyl)pyridine, an intermediate in pharmaceutical synthesis, was shown to be toxic, causing symptoms like dizziness, fatigue, nausea, and even methemoglobinemia and toxic encephalopathy upon inhalation (Tao et al., 2022).
- Biological Effects of Heterocyclic Amines : PhIP's role in lipid peroxidation in various organs of rats has been studied, revealing organ-specific effects and indicating PhIP's potential to cause lipid peroxidation in different organs (Li et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
6-[(1R)-1-amino-2-methylpropyl]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3.2ClH/c1-6(2)9(11)7-4-3-5-8(10)12-7;;/h3-6,9H,11H2,1-2H3,(H2,10,12);2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEKFPWJGACPQI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC(=CC=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C1=NC(=CC=C1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-6-(1-Amino-2-methyl-propyl)-pyridin-2-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 6-benzyl-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B1382806.png)
![Methyl 1-[(chlorosulfonyl)methyl]cyclobutane-1-carboxylate](/img/structure/B1382808.png)

![1-[2-(4-Aminopiperidin-1-yl)acetyl]pyrrolidin-2-one dihydrochloride](/img/structure/B1382813.png)









